![molecular formula C10H9NO4 B13487423 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid](/img/structure/B13487423.png)
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is a compound with a molecular formula of C10H9NO4 It is known for its unique structure, which includes an isoindoline moiety linked to an acetic acid group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid typically involves the reaction of phthalic anhydride with glycine, followed by cyclization and subsequent etherification with chloroacetic acid. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and alkylated derivatives .
Scientific Research Applications
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered metabolic processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
- 2-[(1,3-dioxoisoindolin-2-yl)oxy]acetic acid
- N-{2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-1H-isoindol-4-yl}acetamide
Uniqueness
2-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy]acetic acid is unique due to its specific structural features and the presence of an ether linkage, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-[(1-oxo-2,3-dihydroisoindol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-15-8-3-1-2-6-7(8)4-11-10(6)14/h1-3H,4-5H2,(H,11,14)(H,12,13) |
InChI Key |
XFTMRTNFUYTUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OCC(=O)O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)
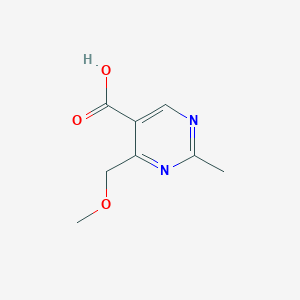
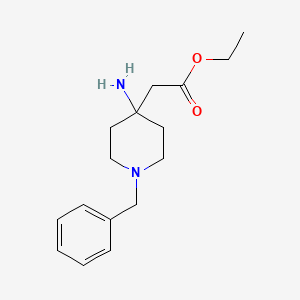
![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)

![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
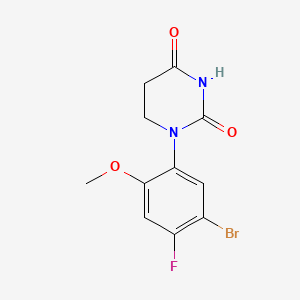
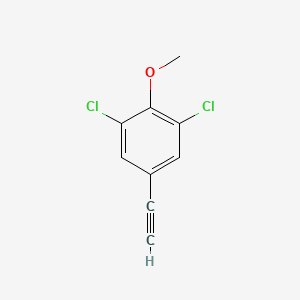
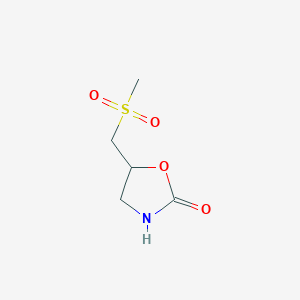
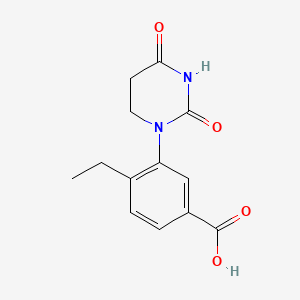
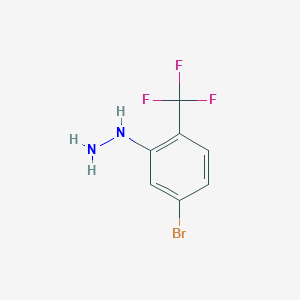
![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)
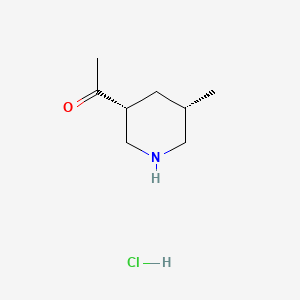
![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)
